molecular formula C8H12O2 B3004032 2-Hydroxybicyclo[3.2.1]octan-8-one CAS No. 23104-83-8

2-Hydroxybicyclo[3.2.1]octan-8-one

Cat. No.: B3004032
CAS No.: 23104-83-8
M. Wt: 140.182
InChI Key: KTYOWNVSVOSGGC-UHFFFAOYSA-N
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Description

Significance of Bicyclo[3.2.1]octane Ring Systems in Natural Products and Medicinal Chemistry

The bicyclo[3.2.1]octane skeleton is a prevalent feature in a wide range of natural products, including sesquiterpenes and diterpenes. nih.gov The presence of this structural core in medicinally important molecules has established it as a key target in total synthesis. nih.gov Natural products containing this framework often exhibit notable biological activities. nih.govmdpi.comnih.gov For instance, molecules like gelsemine, known for its antinociception properties in chronic pain, and platensimycin (B21506), which has potent antibacterial activity, feature the bicyclo[3.2.1]octane system. researchgate.net This has spurred considerable research into the synthesis of not only the natural compounds themselves but also non-natural analogues with diverse functionalities that may also possess significant biological activity. nih.gov

In medicinal chemistry, the rigid bicyclo[3.2.1]octane scaffold is utilized in drug discovery to design new therapeutic agents. cymitquimica.com This rigidity can positively influence a molecule's potency and selectivity for biological targets. acs.org The structural similarity of some bicyclo[3.2.1]octane derivatives to bioactive alkaloids has been noted as a potential source of their medicinal effects. rsc.org For example, 8-aza-bicyclo[3.2.1]octane derivatives have been investigated as monoamine neurotransmitter re-uptake inhibitors. wipo.int Furthermore, the unique bridged ketal system of the dioxa-bicyclo[3.2.1]octane has been incorporated into a new class of potent and selective sodium-dependent glucose cotransporter 2 (SGLT2) inhibitors for the potential treatment of type 2 diabetes. acs.org The indole-fused bicyclo[3.2.1]octane unit is another important structural component in various natural products and biologically active compounds. bohrium.com

Historical Context of 2-Hydroxybicyclo[3.2.1]octan-8-one Synthesis Research

Research into the synthesis of bicyclic ketones gained momentum in the mid-20th century, with studies focusing on the influence of their rigid structures on reactivity. The development of efficient synthetic routes to the bicyclo[3.2.1]octane framework has been a continuous area of interest, driven by the prevalence of this moiety in molecules with important biological activities. mdpi.comresearchgate.net

A significant advancement in the synthesis of the this compound ring system was the development of a one-pot tandem Michael addition-intramolecular aldol (B89426) cyclization. rsc.orgacs.org In 1995, it was reported that α-substituted cyclopentanones react with α,β-unsaturated aldehydes in the presence of a base like potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to produce highly substituted and stereodefined 2-hydroxybicyclo[3.2.1]octan-8-ones in good yields. acs.orgresearchgate.net This method provides a stereoselective route to these compounds, often resulting in a mixture of isomers where the one with an equatorial hydroxyl group is predominant. acs.org

Further refinements and alternative strategies have since been explored. For example, a very mild and efficient one-pot process was described where cyclic β-ketoesters undergo a tandem Michael addition–regioselective aldol cyclization with α,β-unsaturated aldehydes at room temperature in the presence of potassium carbonate. rsc.org Organocatalysis has also emerged as a powerful tool for the synthesis of the bicyclo[3.2.1]octane framework, offering methods that can reduce environmental impact. mdpi.comresearchgate.net For instance, a tandem Michael-Henry reaction between cyclohexane-1,2-diones and nitroalkenes, catalyzed by a quinine-derived thiourea (B124793), has been used to prepare bicyclo[3.2.1]octan-8-ones with high enantioselectivity. nih.gov These synthetic advancements have made the this compound scaffold and its derivatives more accessible for further research and application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxybicyclo[3.2.1]octan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-7-4-2-5-1-3-6(7)8(5)10/h5-7,9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYOWNVSVOSGGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CCC1C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Hydroxybicyclo 3.2.1 Octan 8 One and Its Derivatives

Tandem Reaction Strategies for Bicyclo[3.2.1]octane Construction

Tandem reactions, also known as domino or cascade reactions, are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. This approach is particularly valuable for the construction of complex molecular architectures like the bicyclo[3.2.1]octane framework.

Base-Promoted Tandem Michael Addition-Intramolecular Aldolization to Form 2-Hydroxybicyclo[3.2.1]octan-8-ones

A prevalent and effective method for synthesizing 2-hydroxybicyclo[3.2.1]octan-8-ones is the base-promoted tandem Michael addition-intramolecular aldolization. acs.orgacs.orgacs.org This one-pot reaction typically involves the reaction of a cyclic ketone with an α,β-unsaturated aldehyde in the presence of a base. acs.orgresearchgate.net The process begins with a Michael addition of the enolate of the cyclic ketone to the α,β-unsaturated aldehyde, followed by an intramolecular aldol (B89426) cyclization to construct the bicyclic system. acs.orgresearchgate.net

The choice of base and reaction conditions can significantly influence the stereochemical outcome of the reaction. acs.org For instance, the use of bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be effective in promoting this transformation, yielding highly substituted and stereodefined 2-hydroxybicyclo[3.2.1]octan-8-ones. acs.org The reaction often produces a mixture of diastereomers, with the isomer having an equatorial hydroxyl group being the predominant product. acs.org Interestingly, the stereoselectivity of the Michael addition can be influenced and even reversed by modifying the reaction conditions. acs.org

This methodology has been successfully applied to the synthesis of various derivatives, demonstrating its versatility. thieme-connect.comccspublishing.org.cn The resulting 2-hydroxybicyclo[3.2.1]octan-8-ones are valuable intermediates that can be further transformed into functionalized cycloheptanes. acs.org

Table 1: Base-Promoted Tandem Michael Addition-Intramolecular Aldolization This table is interactive. Users can sort and filter the data.

Starting Material (Cyclic Ketone) α,β-Unsaturated Aldehyde Base Solvent Yield (%) Reference
α-Substituted cyclopentanones Various α,β-unsaturated aldehydes K₂CO₃, Cs₂CO₃, DBU Not specified 30-99 acs.org

Tandem Michael-Henry Reactions for Bicyclo[3.2.1]octan-8-one Synthesis

Another powerful tandem strategy for the synthesis of the bicyclo[3.2.1]octan-8-one core is the Michael-Henry reaction. nih.govnih.govresearchgate.netresearchgate.net This reaction sequence involves the conjugate addition of a nucleophile to a nitroalkene (Michael addition) followed by a nitro-aldol (Henry) reaction. The use of organocatalysts, particularly quinine-derived thioureas, has enabled highly enantioselective and diastereoselective syntheses of bicyclo[3.2.1]octan-8-ones. nih.govnih.gov

In a typical procedure, cyclohexane-1,2-diones react with various nitroalkenes in the presence of a quinine-derived thiourea (B124793) catalyst. nih.govnih.gov This reaction creates four stereogenic centers, yet remarkably, often yields only two diastereomers with high diastereoselectivity and excellent enantioselectivity (92-99% ee). nih.govnih.gov The reaction is sensitive to the substitution pattern of the starting materials. For example, using 3-methylcyclohexane-1,2-dione (B25814) leads to the formation of a specific regioisomer. nih.govnih.gov The scope of the reaction extends to various substituted nitrostyrenes and even heteroaromatic nitroalkenes. nih.gov

Table 2: Enantioselective Tandem Michael-Henry Reaction This table is interactive. Users can sort and filter the data.

Cyclohexane-1,2-dione Nitroalkene Catalyst Yield (%) Diastereomeric Ratio (dr) Enantiomeric Excess (ee, %) Reference
Cyclohexane-1,2-dione trans-β-Nitrostyrene Quinine-derived thiourea 74 88:12 96 beilstein-journals.org
Cyclohexane-1,2-dione Various nitroalkenes Quinine-derived thiourea Good Good 92-99 nih.govnih.gov

Domino Michael-Aldol Annulations Towards 2-Hydroxybicyclo[3.2.1]octane-6,8-diones

The domino Michael-aldol annulation provides a direct route to 2-hydroxybicyclo[3.2.1]octane-6,8-diones. rsc.orgucl.ac.ukresearchgate.netdeepdyve.com This one-pot procedure involves the reaction of cycloalkane-1,3-diones with enals. rsc.orgucl.ac.uk The reaction is versatile and can be adapted to introduce substituents at multiple positions of the bicyclic scaffold with stereocontrol. rsc.orgucl.ac.uk The stereochemical outcome of the annulation can often be directed by the careful selection of solvent, base, and temperature. rsc.orgucl.ac.uk

For instance, the reaction of 2-methyl-1,3-cyclopentanedione (B45155) with an enal in acetonitrile (B52724) can furnish the corresponding 2-hydroxy-3,5-dimethylbicyclo[3.2.1]octane-6,8-dione. rsc.org The resulting bicyclo ketols can be further oxidized to the corresponding bicyclo triketones. rsc.orgucl.ac.uk This methodology has proven to be a valuable tool for the construction of a diverse library of functionalized bicyclo[3.2.1]octane derivatives. ucl.ac.uk

Skeletal Rearrangement Approaches

Skeletal rearrangements offer an alternative and often elegant pathway to the bicyclo[3.2.1]octane framework, typically starting from more readily accessible bicyclic systems.

Bicyclo[2.2.2]octane to Bicyclo[3.2.1]octane Rearrangements in 2-Hydroxybicyclo[3.2.1]octan-8-one Synthesis

The rearrangement of bicyclo[2.2.2]octane systems to their bicyclo[3.2.1]octane counterparts is a well-established synthetic strategy. nih.gov This transformation is often a key step in the total synthesis of complex natural products containing the bicyclo[3.2.1]octane core. nih.govmdpi.com The rearrangement can be induced under various conditions, including radical-generating conditions. escholarship.org For example, the reduction of certain bicyclo[2.2.2]oct-2-enyl-5-selenophenyl esters can lead to a bicyclo[3.2.1]oct-6-en-2-yl radical via a cyclopropylcarbinyl radical intermediate. escholarship.org

In the context of synthesizing this compound derivatives, a Wagner-Meerwein rearrangement can be employed. ccspublishing.org.cn This typically involves the conversion of a carbonyl group in the bicyclo[2.2.2]octane precursor to a hydroxyl group, which is then transformed into a suitable leaving group to facilitate the concerted rearrangement. ccspublishing.org.cn Oxidative decarboxylation of certain bicyclo[2.2.2]octane dicarboxylic acids can also trigger a rearrangement to the bicyclo[3.2.1]octane system through a 1,2-acyl migration. cdnsciencepub.com

Acid-Induced Rearrangements Leading to Bicyclo[3.2.1]octane Systems

Acid-promoted rearrangements provide another effective route to the bicyclo[3.2.1]octane skeleton. mdpi.comresearchgate.net For instance, the treatment of arylacetylenes with a strong acid like triflic acid (TfOH) can induce a bicyclization to form benzobicyclo[3.2.1]octanes through a series of cationic rearrangements. researchgate.net This process is notable for its atom and step economy. researchgate.net

In some cases, acid catalysis can be used in tandem with other reactions. For example, an acid-catalyzed tandem Michael addition-intramolecular aldol-type condensation has been utilized to construct the bicyclo[3.2.1]octane framework. rsc.org The choice of acid catalyst is crucial and can range from Lewis acids to strong Brønsted acids like triflic acid or bistriflimide. researchgate.net

Metal-Catalyzed Rearrangements

Metal-catalyzed rearrangements offer powerful and often stereoselective pathways to the bicyclo[3.2.1]octane core. Palladium and rhodium catalysts, in particular, have proven to be highly effective in promoting complex bond reorganizations.

A notable palladium-catalyzed rearrangement transforms functionalized 2-vinyl-2,3,3a,4,5,6-hexahydro-2,3-benzofurans into bicyclo[3.2.1]octan-8-ones. nih.gov This process is initiated by the C,O-cyclodialkylation of dilithiated cyclic β-keto esters or β-keto sulfones with 1,4-dibromo-2-butene, which yields the hexahydrobenzofuran precursors with high regio- and diastereoselectivity. nih.gov Subsequent treatment with a palladium catalyst efficiently orchestrates the rearrangement. nih.gov For sulfone-containing substrates, this rearrangement exhibits remarkable stereospecificity, exclusively affording the endo-configured diastereomers. nih.gov

Rhodium(II) catalysts are instrumental in the rearrangement of fused bicyclic α-diazo-β-hydroxyketones. polyu.edu.hk This decomposition reaction proceeds through a 1,2-alkyl migration, leading to the formation of bridged bicyclo[m.n.1]ketones, including bicyclo[3.2.1]octanediones, in good yields. polyu.edu.hk The reaction is believed to be a concerted process, as evidenced by the retention of stereochemistry at the γ-positions of the resulting products. polyu.edu.hk

Table 1: Rhodium-Catalyzed Rearrangement of α-Diazo-β-hydroxyketones
SubstrateCatalystProductYield (%)Reference
Fused bicyclic α-diazo-β-hydroxyketoneRh₂(OAc)₄Bicyclo[3.2.1]octanedione78
Fused bicyclic α-diazo-β-hydroxyketoneRh₂(O₂CCF₃)₄Bicyclo[4.2.1]nonanone75

In a different approach, a palladium(II)-catalyzed tandem intramolecular β-C(sp³)–H olefination and lactonization of linear carboxylic acids bearing a tethered olefin provides rapid access to the bicyclo[3.2.1]lactone framework. nih.gov This method demonstrates broad substrate scope and good functional group tolerance. nih.gov

Cycloaddition-Based Strategies for Bicyclo[3.2.1]octane Frameworks

Cycloaddition reactions are a cornerstone of organic synthesis, and their application to the construction of bicyclo[3.2.1]octane systems is well-documented. These strategies often provide a high degree of stereochemical control and molecular complexity in a single step.

Intramolecular Diels-Alder Reactions of 5-Vinyl-1,3-cyclohexadienes

The intramolecular Diels-Alder (IMDA) reaction of 5-vinyl-1,3-cyclohexadienes is a powerful method for constructing the tricyclo[3.2.1.02,7]oct-3-ene system, which serves as a precursor to the bicyclo[3.2.1]octane framework. mdpi.comoregonstate.edu This reaction typically requires heating a solution of the vinylcyclohexadiene derivative. mdpi.com The resulting tricyclic adduct can then undergo regioselective cleavage of the cyclopropane (B1198618) ring to furnish the desired bicyclo[3.2.1]octane system. mdpi.comnih.gov For instance, (R)-carvone can be converted to a tert-butyldimethylsilyl enol ether, which upon heating, undergoes an IMDA reaction to yield a tricyclo[3.2.1.02,7]oct-3-ene derivative in good yield. mdpi.com This strategy has been successfully applied to the synthesis of various enantiopure and highly functionalized bicyclo[3.2.1]oct-1-ene derivatives. mdpi.comresearchgate.net

Intermolecular [5+2] Pyrylium (B1242799) Cycloadditions for 8-Oxabicyclo[3.2.1]octane Derivatives

The [5+2] cycloaddition of pyrylium ion intermediates with alkenes provides a direct route to the 8-oxabicyclo[3.2.1]octane core. nih.govnih.gov This methodology is particularly valuable as it generates a bicyclic structure containing an α,β-unsaturated ketone, which is amenable to further stereoselective transformations. nih.gov Highly enantioselective versions of this intermolecular cycloaddition have been developed using a dual catalyst system composed of an achiral thiourea and a chiral primary aminothiourea. nih.govnih.gov The enantioselectivity of the reaction is highly dependent on the substitution pattern of the pyrylium ion precursor. nih.govnih.gov This approach has been utilized to synthesize a range of 8-oxabicyclo[3.2.1]octane derivatives, which are versatile chiral building blocks. nih.govbohrium.com Furthermore, triethylamine (B128534) has been shown to effectively catalyze these [5+2] cycloadditions between oxidopyrylium ylides and alkenes, applicable to both inter- and intramolecular reactions. scispace.com

Cycloaddition of Furans or Cyclopentadienes with Tetrahalocyclopropenes

The reaction of furans or cyclopentadienes with tetrahalocyclopropenes, such as tetrachloro- or tetrabromocyclopropene, offers a facile route to highly functionalized bicyclo[3.2.1]octadiene derivatives. researchgate.netnih.gov It is proposed that this transformation proceeds through an initial Diels-Alder reaction followed by a rearrangement of the primary adduct. researchgate.netuconn.edu These halogenated bicyclic systems are versatile synthetic intermediates that can undergo a wide range of functionalization reactions with various nucleophiles, demonstrating high yields and good selectivities. nih.gov For example, the cycloadducts can be converted into dibromoenone building blocks through a silver-mediated hydrolysis, which serve as rigid cycloheptenone analogs with functional groups at each of the seven unique carbons, allowing for excellent regio- and stereocontrol in subsequent synthetic steps. uconn.edu

Oxidative Cyclization Methodologies

Oxidative cyclization represents an efficient strategy for constructing complex bicyclic systems from simpler, often acyclic or monocyclic, precursors.

Iodine-Induced Cyclization and Oxidation of Allylic Alcohols to Functionalized Bicyclo[3.2.1]octanes

A novel and efficient method for the synthesis of highly functionalized bicyclo[3.2.1]octanes involves the iodine-induced cyclization and oxidation of allylic alcohols. acs.orgacs.org This reaction, inspired by convergent disproportionation, allows for the formation of six new bonds in a single transformation. acs.orgacs.org The process utilizes readily available allylic alcohols as bifunctional precursors and employs inexpensive iodine and DMSO as oxidants, making it a practical and sustainable protocol. acs.org The proposed mechanism involves the in situ generation of a diene and an enone from the allylic alcohol, which then undergo a Diels-Alder reaction. acs.org This is followed by an intramolecular radical addition and subsequent elimination to yield the final bicyclo[3.2.1]octane product. acs.org This methodology provides a divergent access to a variety of bicyclo[3.2.1]octane frameworks bearing distinct functional groups. acs.orgresearchgate.net

Table 2: Summary of Synthetic Methodologies
MethodologyKey ReactantsCatalyst/ReagentProduct TypeReference
Palladium-Catalyzed Isomerization2-Vinyl-2,3,3a,4,5,6-hexahydro-2,3-benzofuransPalladium catalystBicyclo[3.2.1]octan-8-ones nih.gov
Rh(II)-Catalyzed RearrangementFused bicyclic α-diazo-β-hydroxyketonesRh(II) catalystsBicyclo[m.n.1]alkanediones polyu.edu.hk
Intramolecular Diels-Alder5-Vinyl-1,3-cyclohexadienesHeatTricyclo[3.2.1.02,7]octenes mdpi.comoregonstate.edu
Intermolecular [5+2] CycloadditionPyrylium ion precursors, AlkenesDual aminothiourea/thiourea catalyst8-Oxabicyclo[3.2.1]octanes nih.govnih.gov
CycloadditionFurans/Cyclopentadienes, TetrahalocyclopropenesNone (thermal)Halogenated bicyclo[3.2.1]octadienes researchgate.netnih.gov
Iodine-Induced Oxidative CyclizationAllylic alcoholsIodine, DMSOFunctionalized bicyclo[3.2.1]octanes acs.orgacs.org

Organocatalytic Syntheses of Bicyclo[3.2.1]octan-8-ones

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including the bicyclo[3.2.1]octane framework. These methods often employ chiral organic molecules to catalyze asymmetric transformations, leading to optically enriched products from achiral starting materials. researchgate.net

A significant approach involves the organocatalytic domino Michael/Aldol reaction. This strategy has been successfully applied to the direct preparation of synthetically and medicinally relevant bicyclo[3.2.1]octane derivatives possessing multiple stereogenic centers. For instance, the reaction of cyclic 1,3-ketoesters with β,γ-unsaturated 1,2-ketoesters or amides, catalyzed by a chiral organocatalyst, can generate various bicyclo[3.2.1]octanes in good yields, with notable diastereoselectivities and enantioselectivities. researchgate.net The reaction tolerates a wide range of substituents, allowing for the creation of a diverse library of bicyclic compounds. researchgate.net

In a specific example, the use of a quinine-based organocatalyst has been shown to be effective in the construction of the bicyclo[3.2.1]octane ring system. The crucial step involves the Michael conjugate addition of an enolate to an α,β-unsaturated aldehyde, such as acrolein, followed by an intramolecular aldol cyclization. rsc.org This sequence allows for the establishment of the initial stereogenic center, which then directs the stereochemistry of the subsequent ring closure. rsc.org

The reaction between a diketone and an aldehyde catalyzed by an organocatalyst can yield both exo- and endo-hydroxybicyclo[3.2.1]octane diastereomers. The stereochemical outcome can be influenced by the substitution pattern of the Michael acceptor. For example, an α-methyl group on the acceptor can favor the formation of the endo-alcohol, while β-substituents may have a weaker directing effect. mdpi.com

Table 1: Organocatalytic Synthesis of Bicyclo[3.2.1]octane Derivatives

Catalyst Reactants Product Yield (%) Diastereomeric Ratio (dr) Enantiomeric Excess (ee)
Quinine-based organocatalyst Ketoester, Acrolein Bicyclo[3.2.1]octane derivative - - -
Chiral amine Cyclic 1,3-keto ester, β,γ-Unsaturated 1,2-keto amide Bicyclo[3.2.1]octane derivative - >20:1 73%

Synthesis from Cyclic Beta-Ketoesters and Beta-Keto Sulfones

A highly efficient, one-pot synthesis of the this compound ring system has been developed utilizing cyclic β-ketoesters as starting materials. rsc.org This method involves a tandem Michael addition-regioselective aldol cyclization with α,β-unsaturated aldehydes. The reaction is typically carried out in acetone (B3395972) at room temperature in the presence of potassium carbonate (K2CO3) as a base, affording the desired bicyclic products in synthetically useful yields. rsc.org This approach is valued for its operational simplicity and mild reaction conditions. rsc.orgtandfonline.com

The versatility of this method is demonstrated by the reaction of various cyclic β-ketoesters with different α,β-unsaturated aldehydes, leading to a range of substituted 2-hydroxybicyclo[3.2.1]octan-8-ones. researchgate.netrsc.org The reaction proceeds through the initial Michael addition of the enolate of the β-ketoester to the unsaturated aldehyde, followed by an intramolecular aldol condensation to construct the bicyclic framework. rsc.org

In addition to cyclic β-ketoesters, β-keto sulfones have also been employed in annulation reactions to generate bicyclic systems. tu-dortmund.de While the direct synthesis of this compound from β-keto sulfones is not explicitly detailed in the provided sources, their use in forming bicyclic compounds suggests their potential as precursors for this scaffold. tu-dortmund.deacs.org

Table 2: Synthesis of 2-Hydroxybicyclo[3.2.1]octan-8-ones from Cyclic β-Ketoesters

Cyclic β-Ketoester α,β-Unsaturated Aldehyde Base Yield (%)
Ethyl 2-oxocyclopentanecarboxylate Acrolein K2CO3 65
Ethyl 2-oxocyclohexanecarboxylate Crotonaldehyde K2CO3 70

Divergent Synthetic Pathways to Bicyclo[3.2.1]octane Frameworks

Divergent synthetic strategies offer the ability to generate a variety of related structures from a common intermediate or starting material. A notable divergent pathway to the 2-hydroxybicyclo[3.2.1]octane framework involves a base-promoted tandem Michael addition-intramolecular aldolization reaction. researchgate.netacs.org This approach utilizes α-substituted cyclopentanones and α,β-unsaturated aldehydes to produce highly substituted and stereodefined 2-hydroxybicyclo[3.2.1]octan-8-ones in yields ranging from 30-99%. researchgate.netresearchgate.net

The reaction typically yields a separable mixture of diastereomers, with the isomer bearing an equatorial hydroxy group being the predominant product when simple aldehydes are used. researchgate.net A key feature of this method is the high degree of stereoselectivity in the initial Michael addition, which can often be reversed by modifying the reaction conditions, thus allowing for access to different diastereomers. researchgate.net The stereochemical integrity of the products is confirmed through NMR spectroscopy and chemical transformations. researchgate.net

The synthetic utility of the resulting hydroxybicyclo[3.2.1]octanes is further highlighted by their facile conversion into other functionalized and stereodefined carbocyclic systems, such as cycloheptanes. researchgate.net This demonstrates the role of this compound derivatives as versatile intermediates in organic synthesis. The base-catalyzed reaction of achiral 1,3-cyclopentanediones tethered to activated olefins also affords bicyclo[3.2.1]octane derivatives in high yields, with the reaction outcome being dependent on the reaction time and the specific base employed. researchgate.net

Table 3: Base-Promoted Synthesis of 2-Hydroxybicyclo[3.2.1]octan-8-ones

α-Substituted Cyclopentanone (B42830) α,β-Unsaturated Aldehyde Base Yield (%) Diastereomeric Prevalence
2-Methylcyclopentanone Acrolein K2CO3, Cs2CO3, DBU 30-99 Equatorial hydroxy group predominates

Stereochemical Control in 2 Hydroxybicyclo 3.2.1 Octan 8 One Synthesis

Diastereoselectivity in Tandem Michael-Aldol Processes

Tandem Michael-aldol reactions are a powerful strategy for the one-pot construction of the 2-hydroxybicyclo[3.2.1]octan-8-one scaffold. ucl.ac.uk These cascade reactions involve the initial Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by an intramolecular aldol (B89426) cyclization to form the bicyclic ketol. ucl.ac.uk The diastereoselectivity of this process, which dictates the relative configuration of the newly formed stereocenters, is highly dependent on several factors.

Control of Diastereomeric Ratios by Reaction Conditions (Solvent, Base, Temperature)

The choice of reaction conditions plays a pivotal role in governing the diastereomeric ratio of the this compound products. The solvent, base, and temperature can all influence the transition state of the cyclization step, thereby favoring the formation of one diastereomer over another.

For instance, in the base-promoted tandem Michael addition-intramolecular aldolization of α-substituted cyclopentanones with α,β-unsaturated aldehydes, a mixture of diastereomers is often obtained. researchgate.net The isomer with an equatorial hydroxyl group is typically predominant. researchgate.net The use of different bases, such as potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can influence the stereochemical outcome. researchgate.netresearchgate.net

The solvent can also have a significant impact. In some organocatalytic domino Michael/aldol reactions, a precipitate corresponding to the racemic co-crystals of the bicyclic product was observed in toluene, while a homogeneous solution was obtained in dichloromethane, leading to different diastereomeric ratios. researchgate.net Temperature is another critical parameter that can be adjusted to optimize the diastereoselectivity of the reaction.

A study on the tandem Michael-Henry reaction between cyclohexane-1,2-diones and nitroalkenes to form bicyclo[3.2.1]octan-8-ones demonstrated that while four stereogenic centers are created, only two diastereomers are typically formed in good diastereoselectivity. nih.govnih.govresearchgate.net

Table 1: Effect of Reaction Conditions on Diastereoselectivity

ReactantsCatalyst/BaseSolventTemperatureDiastereomeric Ratio (dr)Reference
Cyclohexane-1,2-dione and trans-β-nitrostyreneQuinine-derived thiourea (B124793)TolueneRoom Temp88:12 nih.govbeilstein-journals.org
α-Substituted cyclopentanones and α,β-unsaturated aldehydesK2CO3, Cs2CO3, DBUNot specifiedNot specifiedEquatorial-OH predominates researchgate.netresearchgate.net
Cyclic 1,3-ketoesters and β,γ-unsaturated 1,2-ketoestersTakemoto's catalystToluene vs. DichloromethaneNot specifiedPrecipitation in toluene, homogeneous in DCM researchgate.net

Influence of Prostereogenic Michael Acceptors on Diastereoselectivity

The structure of the prostereogenic Michael acceptor, particularly the presence of substituents, can significantly influence the diastereoselectivity of the tandem reaction. In the reaction of α-substituted cyclopentanones with prostereogenic Michael acceptors, one diastereomer often prevails, with ratios ranging from 75% to over 97%. researchgate.net This high axial-C-4 stereoselectivity is a result of a diastereoselective Michael addition. researchgate.net Interestingly, this selectivity can often be reversed by adapting the reaction conditions. researchgate.net

For example, in a domino Michael-aldol reaction, an α-methyl group on the Michael acceptor can alter the preference to the endo-alcohol, whereas β-methyl or phenyl substituents have a weaker effect. mdpi.com

Enantioselective Synthesis using Chiral Catalysis

Achieving high enantioselectivity in the synthesis of this compound is crucial for applications in medicinal chemistry and natural product synthesis. This is often accomplished through the use of chiral catalysts or by starting from optically active precursors.

Organocatalytic Enantioselective Reactions (e.g., Quinine-Derived Thiourea Catalysts, Cinchona Alkaloids, MacMillan Catalysts)

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of bicyclo[3.2.1]octane derivatives. Chiral organocatalysts, such as those derived from cinchona alkaloids, can effectively control the stereochemical outcome of the reaction.

Quinine-derived thiourea catalysts have been successfully employed in the tandem Michael-Henry reaction of cyclohexane-1,2-diones and nitroalkenes, affording bicyclo[3.2.1]octan-8-ones with high enantioselectivity (92-99% ee) and good diastereoselectivity. nih.govnih.govresearchgate.netresearchgate.net The thiourea moiety and the cinchona alkaloid scaffold work in concert to create a chiral environment that directs the approach of the reactants. nih.govresearchgate.net Interestingly, similar cinchona alkaloid-derived catalysts lacking the thiourea group result in very low enantioselectivity, highlighting the importance of this functional group. nih.gov

Other cinchona alkaloid derivatives have also proven effective. nih.govunibo.it For instance, a cinchonidine-derived thiourea catalyst has been used to produce polyfunctionalized bicyclo[3.2.1]octane-8-ones with good diastereoselectivity and excellent enantioselectivity. nih.gov MacMillan-type catalysts, which are imidazolidinone-based, are another important class of organocatalysts used in various asymmetric transformations, including those that can lead to bicyclic systems. mdpi.comrsc.org

Table 2: Enantioselective Organocatalytic Synthesis of Bicyclo[3.2.1]octan-8-ones

CatalystReactantsProductEnantiomeric Excess (ee)Diastereomeric Ratio (dr)Reference
Quinine-derived thioureaCyclohexane-1,2-dione, NitroalkenesBicyclo[3.2.1]octan-8-one92-99%Good nih.govnih.govresearchgate.netresearchgate.net
Cinchonidine-derived thioureaCyclohexane-1,2-dione, β-nitrostyrenesBicyclo[3.2.1]octane-8-oneExcellentGood nih.gov
Quinine-based organocatalyst (Q-PHN-OH)Acrolein, Starting material 8Bicyclo[3.2.1]octane derivativeNot specifiedNot specified rsc.org

Chiral Induction from Optically Active Precursors (e.g., Carvone (B1668592) as Chiral Starting Material)

An alternative approach to enantioselective synthesis involves the use of a chiral starting material, where the inherent chirality of the precursor directs the stereochemical outcome of the reaction. Carvone, a naturally occurring monoterpene, is a common chiral pool starting material for the synthesis of various complex molecules, including bicyclic systems. While direct examples of carvone leading to this compound were not the primary focus of the provided context, the principle of using chiral precursors is a well-established strategy in asymmetric synthesis.

Regioselective Considerations in Bicyclo[3.2.1]octan-8-one Cyclization Reactions

Regioselectivity, the control of which of several possible regioisomers is formed, is another critical aspect of the synthesis of this compound. In the context of tandem Michael-aldol reactions, the intramolecular cyclization step must proceed with the correct regiochemistry to yield the desired bicyclo[3.2.1]octane framework.

The reaction of 3-methylcyclohexane-1,2-dione (B25814) with nitroalkenes, for example, exclusively yields the regioisomeric product derived from the corresponding thermodynamic enolate. nih.govnih.gov This indicates a high degree of regiocontrol in the cyclization process. Similarly, in the one-pot tandem Michael addition–regioselective aldol cyclization of cyclic β-ketoesters with α,β-unsaturated aldehydes, the desired 2-hydroxybicyclo[3.2.1]octan-8-ones are formed in synthetically useful yields, demonstrating the regioselectivity of the aldol cyclization. rsc.org The regioselective cleavage of a cyclopropyl (B3062369) ring in tricyclo[3.3.0.0]octanones has also been reported as a method to access bicyclo[3.2.1]octanones. researchgate.net

Chemical Transformations and Reactivity of 2 Hydroxybicyclo 3.2.1 Octan 8 One

Conversion to Functionalized Cycloheptanes

The conversion of 2-hydroxybicyclo[3.2.1]octan-8-one derivatives to functionalized cycloheptanes represents a valuable ring expansion strategy. This transformation often proceeds through a sequence of reactions involving the cleavage of a bond within the bicyclic system.

A notable example involves the treatment of 2-tosyloxy-2,5-dimethylbicyclo[3.2.1]octan-8-one with potassium hydroxide (B78521) in dry ethanol. This reaction leads to the formation of a cycloheptene (B1346976) mono-acid as the major product in 91% yield, with the corresponding ester present in trace amounts (5%). gla.ac.uk This process demonstrates a facile conversion of the bicyclo[3.2.1]octane skeleton to a seven-membered ring system.

A key intermediate in these transformations is often a bridged ketol, which can be manipulated to induce the desired ring expansion. The specific reaction conditions and the nature of the substituents on the bicyclic framework play a crucial role in determining the outcome and efficiency of the conversion to cycloheptanes.

Further Functionalization of Bicyclo[3.2.1]octane Systems

The this compound scaffold allows for a variety of further functionalizations, enabling the synthesis of a wide range of derivatives. These transformations can target the hydroxyl and ketone functionalities, as well as other positions on the bicyclic ring system.

One common functionalization is the reduction of the ketone group. For instance, the reduction of syn-8-hydroxybicyclo[3.2.1]octan-2-one and exo-2-hydroxybicyclo[3.2.1]octan-8-one with sodium borohydride (B1222165) yields the corresponding diols, endo(equatorial)-syn-bicyclo[3.2.1]octane-2,8-diol and exo(axial)-syn-bicyclo[3.2.1]octane-2,8-diol, respectively. acs.org

The hydroxyl group can also be a site for modification. For example, it can be converted to a better leaving group, such as a tosylate, to facilitate subsequent nucleophilic substitution or elimination reactions. gla.ac.uk Additionally, the bicyclic ketols can undergo oxidation to the corresponding triketones, which are versatile intermediates for further transformations. ucl.ac.uk

The development of organocatalytic methods has provided efficient and stereoselective routes to highly functionalized bicyclo[3.2.1]octanes. researchgate.net For example, domino Michael-aldol reactions of cycloalkane-1,3-diones with enals afford 2-hydroxybicyclo[3.2.1]octane-6,8-diones in one-pot procedures under convenient conditions. ucl.ac.uk These reactions can be highly stereocontrolled, with the relative configuration of the product being influenced by the choice of solvent, base, and temperature. ucl.ac.uk

The table below summarizes some examples of the further functionalization of this compound and its derivatives.

Starting MaterialReagent(s)ProductReference
syn-8-Hydroxybicyclo[3.2.1]octan-2-oneSodium borohydrideendo(equatorial)-syn-Bicyclo[3.2.1]octane-2,8-diol acs.org
exo-2-Hydroxybicyclo[3.2.1]octan-8-oneSodium borohydrideexo(axial)-syn-Bicyclo[3.2.1]octane-2,8-diol acs.org
Cycloalkane-1,3-diones and enalsBase (e.g., DBU, K2CO3)2-Hydroxybicyclo[3.2.1]octane-6,8-diones ucl.ac.uk

Ring-Opening Reactions and Subsequent Derivatization of Bicyclo[3.2.1]octane Adducts

Ring-opening reactions of this compound and its derivatives provide a powerful strategy for the synthesis of functionalized monocyclic and acyclic compounds. These reactions often take advantage of the inherent strain in the bicyclic system.

One common approach involves the hydrolytic ring-opening of bicyclo[3.2.1]octane derivatives. For example, the hydrolysis of (±)-5-methylbicyclo[3.2.1]octane-2,6,8-trione, which can be derived from the corresponding 2-hydroxy compound, leads to the formation of a cycloheptane (B1346806) derivative after decarboxylation. researchgate.net The pathway of this ring-opening process has been investigated through the study of reaction intermediates. researchgate.net

The synthetic utility of these ring-opening reactions is demonstrated by the conversion of highly substituted and stereodefined 2-hydroxybicyclo[3.2.1]octan-8-ones into functionalized cycloheptanes. researchgate.net This transformation underscores the potential of the bicyclo[3.2.1]octane framework as a latent form of a seven-membered ring.

In some cases, the ring-opening can be followed by further derivatization in a one-pot manner, providing a streamlined approach to complex molecules. The specific conditions of the ring-opening reaction, such as the nature of the nucleophile and the reaction temperature, can influence the structure of the resulting product.

The table below provides an example of a ring-opening reaction of a bicyclo[3.2.1]octane derivative.

Starting MaterialReaction SequenceProductReference
(±)-endo-2- and (±)-exo-2-hydroxy-5-methylbicyclo[3.2.1]octane-6,8-dioneOxidation, hydrolytic ring-opening, decarboxylation(±)-5-methylcycloheptane-1,4-dione researchgate.net

Oxidative Transformations of Bicyclo[3.2.1]octane Derivatives

Oxidative transformations of this compound and its derivatives are key reactions that lead to a variety of functionalized products. These oxidations can target the hydroxyl group, the carbon backbone, or both.

A common oxidative transformation is the oxidation of the secondary alcohol in the 2-position to a ketone. For instance, domino Michael-aldol annulation products, which are 2-hydroxybicyclo[3.2.1]octane-6,8-diones, can be oxidized to the corresponding bicyclo triketones. ucl.ac.uk This transformation provides access to highly oxygenated bicyclic systems that can serve as precursors for further synthetic manipulations.

In some cases, oxidative degradation of related intermediates can lead to the formation of this compound derivatives. For example, mercuric acetate (B1210297) oxidation of syn-amino alcohol precursors has been used to obtain syn-8-hydroxybicyclo[3.2.1]octan-2-one and exo-2-hydroxybicyclo[3.2.1]octan-8-one. acs.org

The choice of oxidant is crucial and depends on the desired outcome and the other functional groups present in the molecule. Common oxidizing agents used in these transformations include chromium-based reagents, manganese dioxide, and Swern oxidation conditions. The stereochemistry of the starting material can also influence the course of the oxidation reaction.

The table below summarizes an example of an oxidative transformation of a 2-hydroxybicyclo[3.2.1]octane derivative.

Starting MaterialOxidizing AgentProductReference
2-Hydroxybicyclo[3.2.1]octane-6,8-dionesNot specifiedBicyclo[3.2.1]octane-2,6,8-triones ucl.ac.uk
syn-Amino alcoholMercuric acetatesyn-8-Hydroxybicyclo[3.2.1]octan-2-one acs.org

Rearrangements of this compound Derivatives

Rearrangements of the this compound framework and its derivatives are important transformations that can lead to the formation of other ring systems or isomeric bicyclo[3.2.1]octanes. These rearrangements are often driven by the release of ring strain or the formation of a more stable carbocation intermediate.

One type of rearrangement observed is the conversion of bicyclo[2.2.2]octane systems to the more stable bicyclo[3.2.1]octane skeleton. For instance, the oxidative decarboxylation of a bicyclo[2.2.2]octene dicarboxylic acid with lead tetraacetate can lead to a rearranged bicyclo[3.2.1]octenone product via a 1,2-acyl migration. cdnsciencepub.com

A tandem cross-metathesis/semipinacol rearrangement reaction has been developed for the synthesis of functionalized 2-hydroxybicyclo[3.2.1]octan-8-ones. scribd.com This process involves the rearrangement of an intermediate to form the bicyclic ketone.

The development of novel synthetic methodologies continues to expand the scope of rearrangements involving the bicyclo[3.2.1]octane core. These reactions are crucial for accessing a diverse range of molecular architectures from readily available starting materials. The specific conditions, including the choice of catalyst and solvent, can significantly influence the outcome of these rearrangement reactions.

The table below provides an example of a rearrangement leading to a bicyclo[3.2.1]octane derivative.

Starting SystemReaction TypeProduct SystemReference
Bicyclo[2.2.2]octeneOxidative decarboxylation with rearrangementBicyclo[3.2.1]octenone cdnsciencepub.com
Allylic alcoholTandem cross-metathesis/semipinacol rearrangementThis compound scribd.com

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Hydroxybicyclo 3.2.1 Octan 8 One Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment (e.g., ¹H NMR, ¹³C NMR, NOESY, HMQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of bicyclo[3.2.1]octane derivatives. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC, NOESY) NMR experiments provide detailed insights into the carbon framework and the relative stereochemistry of these molecules. acs.org

¹H and ¹³C NMR Spectroscopy: The chemical shifts and coupling constants in ¹H NMR spectra are highly sensitive to the dihedral angles between adjacent protons, allowing for the determination of their relative orientations (endo/exo, axial/equatorial). For instance, in a study of (1R,5R,6S,7S)-1-hydroxy-7-nitro-6-phenylbicyclo[3.2.1]-octan-8-one, specific proton signals and their multiplicities were used to deduce the stereochemistry. nih.gov Similarly, ¹³C NMR provides information on the carbon skeleton, with the chemical shifts of the carbonyl and hydroxyl-bearing carbons being particularly informative. nih.gov

2D NMR Techniques for Connectivity and Spatial Proximity:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to establish the connectivity of the proton spin systems within the bicyclic framework. acs.orgmagritek.com For example, cross-peaks in a COSY spectrum can confirm the adjacency of protons on the cyclohexane (B81311) and cyclopentane (B165970) rings of the bicyclo[3.2.1]octane core.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra correlate directly bonded proton and carbon atoms, enabling the unambiguous assignment of carbon signals based on their attached protons. acs.orgmagritek.combas.bg This is crucial for differentiating between the various methylene (B1212753) and methine carbons in the structure.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies long-range (2-3 bond) correlations between protons and carbons. acs.orgmagritek.combas.bg It is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule, such as the connection between the bicyclic core and any substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the relative stereochemistry by identifying protons that are close in space, irrespective of their bonding connectivity. acs.orgbas.bg For example, NOE correlations between a proton on the bridgehead and a proton on a substituent can establish the endo or exo orientation of that substituent.

A comprehensive analysis of these NMR data allows for the complete assignment of all proton and carbon signals and the determination of the relative configuration of all stereocenters within the 2-hydroxybicyclo[3.2.1]octan-8-one system.

NMR Technique Information Provided Application in this compound Systems
¹H NMR Chemical shifts, coupling constants (J-coupling)Determination of proton environments and dihedral angles, leading to relative stereochemistry.
¹³C NMR Chemical shifts of carbon atomsElucidation of the carbon skeleton and identification of functional groups (e.g., carbonyl, hydroxyl). nih.gov
COSY ¹H-¹H coupling correlationsMapping of proton connectivity within the bicyclic framework. acs.orgmagritek.com
HMQC/HSQC One-bond ¹H-¹³C correlationsAssignment of carbon signals based on attached protons. acs.orgmagritek.combas.bg
HMBC Long-range ¹H-¹³C correlations (2-3 bonds)Identification of quaternary carbons and establishing connectivity between different molecular fragments. acs.orgmagritek.combas.bg
NOESY Through-space ¹H-¹H correlations (Nuclear Overhauser Effect)Determination of spatial proximity of protons, crucial for assigning relative stereochemistry (endo/exo). acs.orgbas.bg

Electronic Circular Dichroism (ECD) Analysis for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules, including bicyclo[3.2.1]octan-8-one derivatives. mdpi.comencyclopedia.pub ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, which is highly sensitive to its three-dimensional structure. nih.gov

The process of determining the absolute configuration using ECD typically involves a comparison of the experimentally measured ECD spectrum with theoretical spectra calculated for the possible enantiomers of the molecule. researchgate.netnih.gov This is often achieved using time-dependent density functional theory (TD-DFT). researchgate.netresearchgate.net The enantiomer whose calculated spectrum matches the experimental spectrum is assigned as the correct absolute configuration.

For ketones like this compound, the carbonyl chromophore gives rise to characteristic Cotton effects in the ECD spectrum. The sign and magnitude of these Cotton effects are dictated by the stereochemical environment around the carbonyl group, as described by the octant rule for cyclohexanones. researchgate.net

Parameter Description Significance in Absolute Configuration Determination
Cotton Effect The characteristic positive or negative peaks in an ECD spectrum.The sign of the Cotton effect associated with the n→π* transition of the carbonyl group in this compound is directly related to its absolute configuration at and near the chromophore.
Experimental Spectrum The ECD spectrum of the compound measured using a spectrophotometer.Provides the empirical data for comparison.
Theoretical Spectrum The ECD spectrum calculated using quantum chemical methods (e.g., TD-DFT) for a specific enantiomer. researchgate.netresearchgate.netA good match between the experimental and a theoretical spectrum allows for the confident assignment of the absolute configuration.
Octant Rule A semi-empirical rule that predicts the sign of the Cotton effect for cyclic ketones based on the spatial arrangement of substituents relative to the carbonyl group. researchgate.netProvides a qualitative prediction of the ECD spectrum, which can be a useful guide.

X-ray Crystal Structure Analysis for Relative and Absolute Configuration of Bicyclo[3.2.1]octan-8-one Derivatives

X-ray crystallography provides the most unambiguous method for determining the three-dimensional structure of a molecule, including both its relative and absolute configuration. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For bicyclo[3.2.1]octan-8-one derivatives that can be crystallized, X-ray analysis can definitively establish the connectivity of all atoms and their spatial arrangement. nih.govgoogle.com The resulting crystal structure reveals the conformation of the bicyclic system, such as the chair or boat conformation of the six-membered ring, and the precise orientation of all substituents. google.com

The determination of the absolute configuration by X-ray crystallography is often possible through the use of anomalous dispersion, especially when heavy atoms are present in the structure. rsc.org Alternatively, co-crystallization with a chiral reference molecule of known absolute configuration can also be used to establish the absolute stereochemistry of the target molecule. rsc.org The stereochemistry of various bicyclo[3.2.1]octane derivatives has been unambiguously confirmed using this technique. nih.gov

Parameter Description Information Yielded
Unit Cell Parameters The dimensions and angles of the basic repeating unit of the crystal lattice. google.comProvides fundamental information about the crystal packing.
Space Group The symmetry elements present in the crystal. google.comIndicates the overall symmetry of the crystal structure.
Atomic Coordinates The precise x, y, and z coordinates of each atom within the unit cell. rsc.orgDefines the complete three-dimensional structure of the molecule.
Bond Lengths and Angles The distances between bonded atoms and the angles between adjacent bonds.Confirms the molecular connectivity and geometry.
Torsional Angles The dihedral angles between four consecutively bonded atoms.Describes the conformation of the rings and the orientation of substituents.
Flack Parameter A parameter used in the refinement of crystal structures of non-centrosymmetric space groups to determine the absolute configuration. rsc.orgA value close to zero for the correct enantiomer confirms the absolute configuration.

Computational and Mechanistic Investigations

Mechanistic Studies of Tandem and Domino Reactions Forming Bicyclo[3.2.1]octanes

Tandem and domino reactions offer an efficient and atom-economical approach to constructing the complex bicyclo[3.2.1]octane skeleton from simpler precursors in a single operation. These reactions involve a cascade of bond-forming events, minimizing the need for isolating intermediates.

A prominent strategy is the domino Michael-Henry reaction, which has been successfully employed for the enantioselective synthesis of bicyclo[3.2.1]octan-8-ones. nih.govresearchgate.net This reaction typically involves the condensation of a cyclohexane-1,2-dione with a nitroalkene, catalyzed by a chiral organocatalyst such as a quinine-derived thiourea (B124793). nih.govnih.gov The process initiates with a Michael addition of the dione (B5365651) enolate to the nitroalkene, followed by an intramolecular Henry (nitro-aldol) reaction to close the bicyclic ring system. researchgate.net Despite the creation of four stereogenic centers, this method often yields products with high diastereoselectivity and enantioselectivity. nih.govresearchgate.net

Another powerful approach is the domino Michael-aldol annulation. Studies have shown that the reaction of cycloalkane-1,3-diones with enals can produce 2-hydroxybicyclo[3.2.1]octane-6,8-diones. ucl.ac.uk Similarly, base-promoted Michael-aldol domino reactions between cyclic α-nitro ketones and α,β-unsaturated aldehydes afford bicyclo[n.3.1]alkanone systems, including the bicyclo[3.2.1]octane framework. doi.org These reactions demonstrate broad applicability for creating diverse carbocyclic structures. doi.org

More recent developments include iodine-induced cyclization and oxidation of allylic alcohols, which can generate highly functionalized bicyclo[3.2.1]octanes through the formation of six new bonds in a process inspired by convergent disproportionation. Mechanistic studies guide these complex transformations, enabling the strategic cross-coupling of presynthesized dienes and enones to access the desired bicyclic core.

Analysis of Stereoselectivity Basis through Computational Evidence

Computational methods, particularly Density Functional Theory (DFT) calculations, have been crucial in elucidating the origins of stereoselectivity in the formation of bicyclo[3.2.1]octane derivatives. acs.org These studies analyze the transition states of the key bond-forming steps to predict and explain the observed product stereochemistry.

In the organocatalyzed domino Michael-Henry reaction, theoretical calculations have been performed to understand the high diastereo- and enantioselectivities. acs.org For the reaction between cyclohexane-1,2-diones and nitroalkenes catalyzed by thiourea-cinchona alkaloid derivatives, a dual activation model is often proposed. nih.govacs.org The catalyst is believed to activate the nucleophile (dione) through its basic amine moiety and the electrophile (nitroalkene) through hydrogen bonding with the thiourea group. researchgate.net DFT calculations on the transition states of the Michael addition and subsequent Henry cyclization reveal the preferred pathways that lead to the major diastereomer. These models help explain why, out of several possible stereoisomers, only a select few are formed. nih.govacs.org

The stereochemical outcome of domino Michael-aldol reactions has also been rationalized through computational analysis. The relative configuration of the resulting bicyclic ketols can sometimes be controlled by the choice of solvent, base, and temperature. ucl.ac.uk For instance, in the annulation of cyclic α-nitro ketones, the high level of stereochemical control, often leading to a single diastereomer, has been attributed to the influence of the nitro group during the cyclization step. doi.org

Table 1: Catalyst Performance in Domino Michael-Henry Reaction for Bicyclo[3.2.1]octan-8-one Synthesis

Catalyst TypeReactantsKey Stereochemical OutcomeComputational InsightReference
Quinine-derived thioureaCyclohexane-1,2-dione and NitroalkenesHigh enantioselectivity (92-99% ee) and good diastereoselectivity.Dual activation model proposed; catalyst activates both nucleophile and electrophile. nih.govnih.gov
Bifunctional thiourea-cinchonidineCyclohexane-1,2-diones and NitroalkenesExcellent stereoselectivity (up to 96% ee and >99:1 dr).DFT calculations on transition states reveal origins of stereoselectivity through a dual activation model. researchgate.netacs.org
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Cyclic α-nitro ketones and α,β-unsaturated aldehydesGood to excellent yields; mixtures of two diastereomers.Anionic domino mechanism; stereochemical control attributed to the nitro group. doi.org

Conformational Analysis of Bicyclo[3.2.1]octane Derivatives (e.g., Boat-Chair Conformations)

The bicyclo[3.2.1]octane system is a rigid framework composed of a six-membered ring bridged by a one-carbon chain, creating a fused five-membered ring. Its conformation is typically described as a combination of chair and boat forms. uci.edu

X-ray crystallographic analysis of enmein, a natural product containing the bicyclo[3.2.1]octane skeleton, revealed that the six-membered ring adopts a distorted chair conformation. rsc.org The five-membered ring in this derivative was found to have a half-chair conformation. rsc.org Further mean-plane calculations on other natural product derivatives suggest that the five-membered ring conformation is often closer to a half-chair than an envelope form. rsc.org

Computational modeling provides further insight into the conformational preferences. For certain bicyclo[3.2.1]octane derivatives, such as those derived from 2,4,4-trimethylcyclohexane-1,3-dione, calculations show that a boat-chair conformation is the most stable. ucl.ac.ukucl.ac.uk Minimization and conformational analyses using force fields like OPLS3 indicate that the boat-chair conformer is energetically favored over other possibilities like chair-boat or twist-boat conformations. ucl.ac.uk The specific substitution pattern on the bicyclic core significantly influences the preferred conformation by minimizing steric strain.

Table 2: Conformational Preferences of Bicyclo[3.2.1]octane Systems

Ring SystemMethod of AnalysisObserved/Predicted ConformationReference
Six-membered ringX-ray crystallography (enmein derivative)Distorted Chair rsc.org
Five-membered ringX-ray crystallography (enmein derivative)Half-Chair rsc.org
Bicyclo[3.2.1]octane coreGeneral Computational ModelsLow-energy conformers based on chair and boat structures. uci.edu
Substituted bicyclo[3.3.1]nonane-2,9-diones (related system)Computational Analysis (OPLS3)Boat-Chair is the most stable conformation. ucl.ac.uk

Elucidation of Reaction Pathways and Intermediates in Bicyclo[3.2.1]octan-8-one Formation

The formation of 2-Hydroxybicyclo[3.2.1]octan-8-one and related structures proceeds through well-defined reaction pathways involving key intermediates. In the tandem Michael-Henry reaction, the pathway begins with the deprotonation of the cyclohexane-1,2-dione by the catalyst to form an enolate. nih.gov When an unsymmetrical dione like 3-methylcyclohexane-1,2-dione (B25814) is used, the reaction proceeds selectively through the more stable thermodynamic enolate. nih.gov

This enolate then acts as a nucleophile, attacking the nitroalkene in a Michael addition step to form a nitronate intermediate. This is the first carbon-carbon bond-forming event. The crucial step that follows is an intramolecular cyclization, where the nitronate attacks one of the carbonyl groups of the original dione. This is the Henry reaction (or nitro-aldol) step, which forms the second carbon-carbon bond and closes the bicyclic ring system, yielding the final hydroxy-nitro-substituted bicyclo[3.2.1]octan-8-one product. nih.govacs.org The entire sequence is a cascade where the product of the first reaction becomes the substrate for the second, all occurring in one pot. nih.gov

In other domino reactions, such as those starting from cyclic α-nitro ketones, the pathway is similar: a base promotes the initial Michael addition to an α,β-unsaturated aldehyde, creating an enolate intermediate which then undergoes an intramolecular aldol (B89426) reaction to furnish the bicyclic product. doi.org The elucidation of these pathways relies on a combination of experimental evidence, such as the isolation and characterization of intermediates where possible, and computational modeling of the reaction energy profile to identify the most likely sequence of events and transition states. acs.org

Synthetic Utility and Applications in Complex Molecule Synthesis

2-Hydroxybicyclo[3.2.1]octan-8-one as a Key Intermediate in Natural Product Total Synthesis

The rigid, three-dimensional structure of this compound makes it an invaluable intermediate in the total synthesis of numerous natural products. Its inherent functionalities—a ketone and a hydroxyl group—provide handles for a wide range of chemical transformations, allowing for the stereocontrolled elaboration into more complex target molecules.

The bicyclo[3.2.1]octane skeleton is a core component of many diterpenes and to a lesser extent, sesquiterpenes. nih.govnih.gov Synthetic chemists have devised several powerful strategies to construct this framework.

One direct and efficient method is the tandem Michael addition-intramolecular aldol (B89426) cyclization. This reaction between α-substituted cyclopentanones and α,β-unsaturated aldehydes, promoted by a base, yields highly substituted and stereodefined 2-hydroxybicyclo[3.2.1]octan-8-ones. This one-pot process creates multiple stereocenters with a degree of control achievable by modifying reaction conditions such as the choice of base and solvent.

Table 1: Base-Promoted Tandem Michael-Aldol Cyclization to Synthesize 2-Hydroxybicyclo[3.2.1]octan-8-ones

Another prevalent strategy, particularly in the synthesis of tetracyclic diterpenes, involves the skeletal rearrangement of a bicyclo[2.2.2]octane precursor. nih.govmdpi.com This transformation is often acid-catalyzed and proceeds with a high degree of stereospecificity, dictated by the anti-periplanar alignment of the migrating bond and the leaving group. mdpi.com The requisite bicyclo[2.2.2]octane system can itself be assembled through methods like intramolecular aldol reactions or Diels-Alder cycloadditions. nih.govmdpi.com

The strategic importance of the bicyclo[3.2.1]octane core is highlighted in the total syntheses of several complex natural products.

Aphidicolane, Stemodane, and Stemarane Diterpenoids: The syntheses of these three classes of tetracyclic diterpenes frequently rely on the characteristic bicyclo[2.2.2]octane to bicyclo[3.2.1]octane skeletal rearrangement. nih.govdntb.gov.ua For instance, in the synthesis of stemarane diterpenes, a 6-hydroxy-1-methyl-bicyclo[2.2.2]octan-2-one intermediate undergoes an acid-catalyzed rearrangement to furnish the core 4-methylbicyclo[3.2.1]oct-3-en-6-one skeleton. nih.govmdpi.com The stereochemical outcome of the rearrangement is precisely controlled by the location and configuration of the leaving group on the bicyclo[2.2.2]octane precursor, allowing for divergent pathways to either the aphidicolane or stemodane frameworks from a common intermediate. nih.govmdpi.com

Gelsemine: This complex indole (B1671886) alkaloid possesses a hexacyclic cage structure that includes a bicyclo[3.2.1]octane unit. mdpi.com Its synthesis represents a formidable challenge. Various strategies have been employed to construct this core, including aza-Cope rearrangement-Mannich cyclization sequences and Conia-ene reactions to fashion the intricate bridged system. researchgate.netacs.org

Platensimycin (B21506): Known for its potent antibiotic properties, platensimycin features a unique cage-like core that contains a bicyclo[3.2.1]octane system. mdpi.com Synthetic routes to this molecule have involved radical cyclization of bicyclic dione (B5365651) precursors to forge the key tricyclic core structure. nih.gov Other approaches utilize multicomponent reactions to assemble the bicyclo[3.2.1]octane fragment. mdpi.com

Bicyclo[3.2.1]octane Scaffolds as Chiral Building Blocks in Organic Synthesis

The rigid conformation of bicyclo[3.2.1]octane scaffolds makes them excellent chiral building blocks for asymmetric synthesis. By establishing stereocenters on this template, chemists can control the spatial arrangement of functional groups, which is crucial for designing molecules with specific biological activities or for use as chiral ligands in catalysis. rsc.org

The enantioselective synthesis of bicyclo[3.2.1]octan-8-ones has been successfully achieved using organocatalysis. A notable example is the tandem Michael-Henry reaction between cyclohexane-1,2-diones and nitroalkenes. Catalyzed by a quinine-derived thiourea (B124793), this reaction creates four stereogenic centers in a single operation, yielding the bicyclic products with good diastereoselectivity and high enantioselectivity.

Table 2: Enantioselective Synthesis of Bicyclo[3.2.1]octan-8-ones via Tandem Michael-Henry Reaction

Strategies for Diversity-Oriented Synthesis of Bicyclo[3.2.1]octan-8-one Derivatives

Diversity-oriented synthesis (DOS) aims to efficiently generate collections of structurally diverse small molecules to explore chemical space and probe biological pathways. The bicyclo[3.2.1]octane skeleton is an attractive scaffold for DOS due to its conformational rigidity and the ability to project substituents in well-defined three-dimensional space. ucl.ac.uk

Strategies for the diversity-oriented synthesis of this compound derivatives can be centered on the core-forming reaction itself. For example, in the tandem Michael-aldol reaction, varying the substitution patterns on both the cyclopentanone (B42830) and the α,β-unsaturated aldehyde starting materials can rapidly generate a library of bicyclic products with diverse appendages.

Further diversification can be achieved by leveraging the reactivity of the resulting hydroxyl and ketone functionalities. These groups can be subjected to a wide array of subsequent reactions, including oxidations, reductions, eliminations, and carbon-carbon bond-forming reactions, to introduce additional structural and functional diversity to the bicyclic core. This approach allows for the systematic generation of sp3-rich, complex molecules suitable for screening in drug discovery programs. ucl.ac.ukrsc.org

Future Research Directions and Challenges

Development of Novel Stereoselective and Enantioselective Methodologies for Bicyclo[3.2.1]octan-8-one Synthesis

A significant frontier in the synthesis of bicyclo[3.2.1]octan-8-ones is the development of novel stereoselective and enantioselective methods. The construction of this bridged bicyclic system often generates multiple stereocenters, making stereocontrol a critical challenge. nih.govresearchgate.net

Recent advancements have utilized organocatalysis to achieve high levels of enantioselectivity. mdpi.com For instance, a tandem Michael-Henry reaction between cyclohexane-1,2-diones and nitroalkenes, catalyzed by a quinine-derived thiourea (B124793), produces bicyclo[3.2.1]octan-8-ones with excellent enantioselectivity (92-99% ee). nih.gov Although four stereogenic centers are created, only two diastereomers are typically formed in good diastereoselectivity. nih.gov Another approach involves the organocatalytic domino Michael/Aldol (B89426) reaction of cyclic 1,3-keto esters with β,γ-unsaturated 1,2-keto amides, which can generate bicyclo[3.2.1]octanes with four stereogenic centers, including two quaternary carbons. researchgate.net

Future work will likely focus on:

Expanding the scope of organocatalysts: Designing new and more efficient chiral catalysts, including bifunctional catalysts, to control the stereochemical outcome of cascade reactions. researchgate.netresearchgate.net

Developing new catalytic systems: Exploring metal-based catalysts and biocatalysts to provide alternative and complementary routes to enantioenriched bicyclo[3.2.1]octane derivatives.

Stereodivergent synthesis: Devising strategies that allow for the selective synthesis of any desired stereoisomer from a common starting material by tuning reaction conditions or catalyst systems. researchgate.net

Asymmetric desymmetrization: Investigating the desymmetrization of achiral tropinone (B130398) derivatives or related meso-compounds to generate chiral 8-azabicyclo[3.2.1]octane scaffolds, which are core structures in tropane (B1204802) alkaloids. rsc.org

A summary of selected enantioselective methodologies is presented in Table 1.

Table 1: Selected Enantioselective Methodologies for Bicyclo[3.2.1]octan-8-one Synthesis

Reaction TypeReactantsCatalystKey Features
Tandem Michael-HenryCyclohexane-1,2-diones and nitroalkenesQuinine-derived thioureaHigh enantioselectivity (92-99% ee), good diastereoselectivity. nih.gov
Domino Michael/AldolCyclic 1,3-keto esters and β,γ-unsaturated 1,2-keto amidesChiral organocatalystForms four stereogenic centers, including two quaternary carbons. researchgate.net
Domino Michael-Henry1,4-Cyclohexanedione and nitrodienesOrganocatalystsProduces enantioenriched bicyclo[3.2.1]octan-2-ones. mdpi.com

Exploration of New Reactivity and Transformations of 2-Hydroxybicyclo[3.2.1]octan-8-one

This compound is a versatile synthetic intermediate due to the presence of multiple functional groups. acs.orgresearchgate.net The hydroxyl and ketone functionalities provide handles for a wide range of chemical transformations. researchgate.netacs.org

One key area of reactivity is the facile conversion of 2-hydroxybicyclo[3.2.1]octanes into functionalized and stereodefined cycloheptanes. researchgate.net This ring expansion provides a powerful tool for accessing seven-membered ring systems, which are prevalent in natural products but often challenging to synthesize. Another important transformation is the retro-Dieckmann type fragmentation, which can be triggered under basic conditions in the presence of a nucleophilic solvent like methanol. researchgate.net

Future research in this area could explore:

Novel ring expansions and rearrangements: Investigating new conditions and reagents to induce selective bond cleavages and rearrangements, leading to diverse molecular scaffolds. The rearrangement of bicyclo[2.2.2]octane systems to bicyclo[3.2.1]octane systems is a well-established strategy that could be further exploited. mdpi.comarkat-usa.org

Selective functionalization: Developing methods for the selective transformation of the hydroxyl and ketone groups in the presence of other functionalities that may be introduced onto the bicyclic core.

Domino reactions: Designing new cascade sequences that initiate from this compound to rapidly build molecular complexity. ucl.ac.uk

Photochemical transformations: Utilizing light as a reagent to induce unique and selective reactions that are not accessible through traditional thermal methods. uniroma1.it

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future efforts in the synthesis of this compound will likely prioritize the development of more environmentally benign methodologies.

Key areas for improvement include:

Atom economy: Designing reactions, such as tandem or domino reactions, that incorporate a maximum number of atoms from the starting materials into the final product, minimizing waste. rsc.orgresearchgate.net The one-pot tandem Michael addition-intramolecular aldol cyclization is a prime example of an atom-economical approach to this bicyclic system. researchgate.netrsc.org

Use of safer solvents: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or performing reactions under solvent-free conditions.

Catalysis: Employing catalytic methods, including organocatalysis and biocatalysis, to reduce the need for stoichiometric reagents and improve reaction efficiency. mdpi.com

Renewable feedstocks: Exploring the use of starting materials derived from renewable resources.

One promising approach is the use of base-promoted tandem Michael addition-intramolecular aldol cyclizations, which can be carried out under mild conditions using catalytic amounts of base. researchgate.netrsc.org

Advanced Applications of this compound in Complex Chemical Synthesis

The unique three-dimensional structure and functional group array of this compound make it a valuable building block for the synthesis of complex natural products and other biologically active molecules. ucl.ac.uk The bicyclo[3.2.1]octane skeleton is a common motif in a variety of natural products, including terpenoids and alkaloids. mdpi.com

Future applications in complex chemical synthesis will likely involve:

Total synthesis of natural products: Utilizing this compound and its derivatives as key intermediates in the total synthesis of complex natural products containing the bicyclo[3.2.1]octane core. Its utility has been demonstrated in the synthesis of locked nucleic acid analogues. rsc.org

Medicinal chemistry: Incorporating the bicyclo[3.2.1]octane scaffold into novel drug candidates. The rigid conformational nature of this framework can be advantageous for designing molecules that bind selectively to biological targets. Saturated sp3-rich scaffolds are known to have improved pharmaceutical properties. ucl.ac.uk

Development of novel materials: Exploring the use of bicyclo[3.2.1]octane derivatives in the development of new materials with unique properties.

The continued development of efficient and selective methods for the synthesis and functionalization of this compound will undoubtedly expand its utility as a powerful tool in modern organic synthesis.

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-Hydroxybicyclo[3.2.1]octan-8-one?

  • Methodological Answer : Key synthetic strategies include tandem cross-metathesis/semipinacol rearrangement reactions using Hoveyda-Grubbs II catalysts to form bicyclic frameworks, as demonstrated for similar 6-alkylidenebicyclo[3.2.1]octan-8-one derivatives . Dialkylation of carbethoxycyclohexanone with dihalides (e.g., 1,4-dichlorocyclo-2-butene) can yield bicyclo[3.2.1]octan-8-one scaffolds, with regioselectivity influenced by the stereochemistry of the dihalide (cis vs. trans) .

Q. How is the stereochemistry of this compound determined experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous stereochemical assignment, as seen in studies of structurally related azabicyclo compounds (e.g., (2R)-8-benzyl derivatives) . Complementary techniques include NMR spectroscopy (e.g., NOE experiments) to analyze spatial proximity of protons and chiral stationary-phase HPLC for enantiomeric resolution .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identifies functional groups and substituent positions via chemical shifts and coupling constants.
  • IR Spectroscopy : Confirms hydroxyl and ketone moieties through O-H (~3200 cm⁻¹) and C=O (~1700 cm⁻¹) stretches.
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .

Advanced Research Questions

Q. What are the challenges in achieving regioselective functionalization of the bicyclo[3.2.1]octane framework?

  • Methodological Answer : Competing reaction pathways (e.g., allyl shifts in dialkylation) complicate regiocontrol. For example, cis-dihalides favor cyclopentene derivatives, while trans-dihalides yield cyclopropane byproducts . Catalyst selection (e.g., Lewis acids in tandem reactions) can suppress undesired pathways by stabilizing transition states . Computational modeling (DFT) may predict regioselectivity by analyzing frontier molecular orbitals .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Molecular dynamics simulations and density functional theory (DFT) calculations model reaction trajectories and energy barriers. For instance, the Hoveyda-Grubbs II catalyst’s role in promoting semipinacol rearrangement was inferred from computational studies of Lewis acid activation . QSPR (Quantitative Structure-Property Relationship) models can also correlate substituent effects with reactivity trends .

Q. What strategies mitigate competing side reactions during the synthesis of bicyclo[3.2.1]octan-8-one derivatives?

  • Methodological Answer :

  • Catalyst Optimization : Use of air/moisture-stable catalysts (e.g., Hoveyda-Grubbs II) minimizes decomposition during cross-metathesis .
  • Temperature Control : Low-temperature conditions suppress thermal rearrangements.
  • Protecting Groups : Temporary protection of hydroxyl groups (e.g., silylation) prevents undesired nucleophilic attacks .

Q. How does the introduction of substituents affect the ring strain and stability of the bicyclo[3.2.1]octan-8-one core?

  • Methodological Answer : Substituents at bridgehead positions (e.g., 3-methyl or 8-azabicyclo derivatives) increase steric strain, destabilizing the bicyclic system. Strain energy calculations (via molecular mechanics) and thermal gravimetric analysis (TGA) quantify stability. For example, 8-azabicyclo derivatives exhibit reduced strain due to nitrogen’s smaller atomic radius compared to carbon .

Q. What are the applications of this compound derivatives in medicinal chemistry?

  • Methodological Answer : Azabicyclo analogs (e.g., 8-azabicyclo[3.2.1]octan-3-one) serve as scaffolds for kinase inhibitors or GPCR ligands. Structure-activity relationship (SAR) studies require iterative functionalization (e.g., introducing fluorophenyl or nitro groups) and bioassays (e.g., enzyme inhibition assays) to optimize potency .

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